molecular formula C10H20Cl2N2O B2749093 Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride CAS No. 2375268-14-5

Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride

Cat. No.: B2749093
CAS No.: 2375268-14-5
M. Wt: 255.18
InChI Key: YKCQSGMIFXCBLT-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride is a chemical compound with the molecular formula C10H18N2O. It is a derivative of piperidine and pyrrolidine, two important heterocyclic compounds widely used in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyrrolidin-1-yl)methanone typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method is the condensation reaction between piperidine-4-carboxylic acid and pyrrolidine-1-carboxylic acid, followed by reduction and purification steps . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of Piperidin-4-yl(pyrrolidin-1-yl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperidin-4-yl(pyrrolidin-1-yl)methanone include:

Uniqueness

Piperidin-4-yl(pyrrolidin-1-yl)methanone is unique due to its specific structural features and reactivity. The combination of piperidine and pyrrolidine moieties provides distinct chemical and biological properties, making it valuable for various applications . Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

piperidin-4-yl(pyrrolidin-1-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQSGMIFXCBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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